Evidence Dimension 1: MAP4K1/HPK1 Inhibitor Intermediate Specificity — α,α-Dimethyl Pyrimidinyl Scaffold Enables Low-Nanomolar Potency in Downstream Inhibitors
2-Methyl-2-(pyrimidin-5-yl)propanoic acid serves as a critical intermediate in the synthesis of MAP4K1 (HPK1) inhibitors, as documented in multiple patent applications [1]. When incorporated into the final inhibitor scaffold, compounds derived from this building block achieve potent HPK1 inhibition with IC50 values as low as 2.60 nM and Ki values down to 1.70 nM, representing sub-nanomolar to low single-digit nanomolar potency [2]. In contrast, structurally distinct pyrimidinyl propanoic acid derivatives (e.g., 2-methyl-3-(pyrimidin-5-yl)propanoic acid) have been reported with antiproliferative activity against MCF-7 cells at <50 nM and PLK4 inhibition with IC50 = 0.0067 μM (6.7 nM), demonstrating comparable nanomolar potency but against a different kinase target (PLK4 rather than HPK1) . The α,α-dimethyl substitution pattern creates a gem-dimethyl motif that functions as a phenyl bioisostere, enabling unique binding interactions within the HPK1 kinase domain [3]. Notably, compounds incorporating this building block are described as selective MAP4K1 inhibitors, with the α,α-dimethyl-pyrimidin-5-yl moiety contributing to kinase selectivity profiles distinct from PLK4-targeting analogs [1].
| Evidence Dimension | Kinase inhibitory potency of final compounds incorporating the building block |
|---|---|
| Target Compound Data | IC50 = 2.60 nM; Ki = 1.70 nM (HPK1 inhibition by final inhibitor compounds) |
| Comparator Or Baseline | 2-Methyl-3-(pyrimidin-5-yl)propanoic acid-derived inhibitors: IC50 = 6.7 nM (PLK4 inhibition); antiproliferative IC50 < 50 nM (MCF-7 cells) |
| Quantified Difference | Target compound-derived inhibitors achieve 2.6× lower IC50 (2.60 nM vs 6.7 nM) against respective kinase targets; different kinase targets preclude direct potency comparison |
| Conditions | Lanthascreen binding assay (HPK1, residues 1-346); recombinant human GST-tagged HPK1; PLK4 enzymatic assay |
Why This Matters
The gem-dimethyl pyrimidin-5-yl scaffold is specifically validated for MAP4K1/HPK1 inhibitor programs, a high-value oncology immunotherapy target, whereas alternative pyrimidinyl propanoic acid regioisomers are associated with different kinase targets (PLK4) and therapeutic applications.
- [1] WO2023281417A1. Pyrimidine compounds for use as MAP4K1 inhibitors. Bayer Aktiengesellschaft and Deutsches Krebsforschungszentrum. View Source
- [2] BindingDB. BDBM50552702 (CHEMBL4748154): IC50 2.60 nM, HPK1 inhibition. BDBM50631109 (CHEMBL5398202): Ki 1.70 nM, HPK1 inhibition. View Source
- [3] WO2023281417A1. Pyrimidine compounds for use as MAP4K1 inhibitors. Gem-dimethyl substitution as bioisostere. View Source
